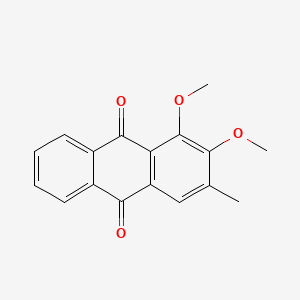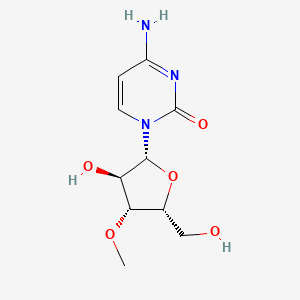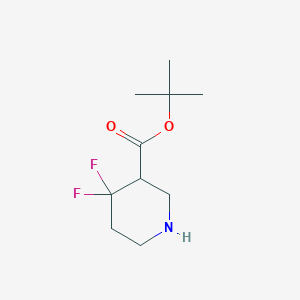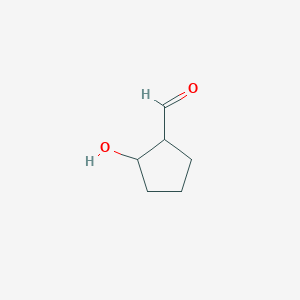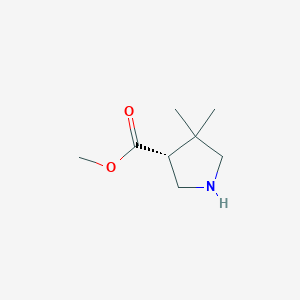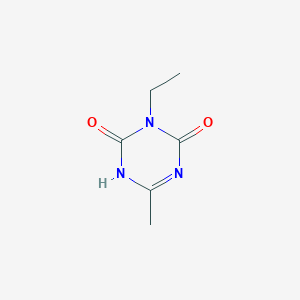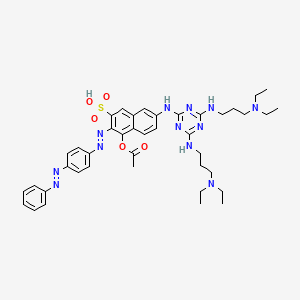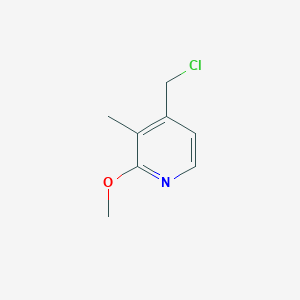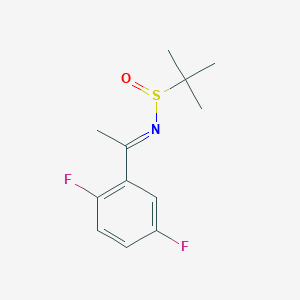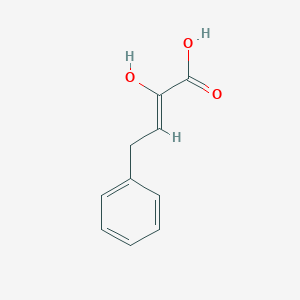
(R)-2-hydroxy-4-phenyl-butenoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2-hydroxy-4-phenyl-butenoic acid is an organic compound that belongs to the class of carboxylic acids. It is characterized by the presence of a hydroxyl group (-OH) and a phenyl group attached to a butenoic acid backbone. This compound is chiral, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image. The ® configuration indicates the specific spatial arrangement of the atoms around the chiral center.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-hydroxy-4-phenyl-butenoic acid can be achieved through several methods. One common approach involves the aldol condensation of benzaldehyde with pyruvic acid, followed by a reduction step to introduce the hydroxyl group. The reaction conditions typically involve the use of a base such as sodium hydroxide to facilitate the condensation reaction, and a reducing agent like sodium borohydride for the reduction step.
Industrial Production Methods
In an industrial setting, the production of ®-2-hydroxy-4-phenyl-butenoic acid may involve the use of biocatalysts to achieve high enantioselectivity. Enzymatic methods using specific enzymes can convert precursors to the desired ®-enantiomer with high efficiency. These methods are advantageous due to their mild reaction conditions and environmentally friendly nature.
化学反应分析
Types of Reactions
®-2-hydroxy-4-phenyl-butenoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 4-phenyl-2-butenoic acid.
Reduction: The double bond in the butenoic acid backbone can be reduced to form ®-2-hydroxy-4-phenyl-butanoic acid.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like halides (e.g., HCl, HBr) can be used for substitution reactions.
Major Products
Oxidation: 4-phenyl-2-butenoic acid
Reduction: ®-2-hydroxy-4-phenyl-butanoic acid
Substitution: Various substituted derivatives depending on the nucleophile used
科学研究应用
®-2-hydroxy-4-phenyl-butenoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer properties.
Industry: It is used in the production of pharmaceuticals and fine chemicals due to its chiral nature.
作用机制
The mechanism of action of ®-2-hydroxy-4-phenyl-butenoic acid involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it may bind to the active site of an enzyme, preventing the enzyme from catalyzing its substrate. The presence of the hydroxyl and phenyl groups allows for specific interactions with the enzyme’s active site, leading to inhibition.
相似化合物的比较
Similar Compounds
(S)-2-hydroxy-4-phenyl-butenoic acid: The enantiomer of the ®-form, with different spatial arrangement.
4-phenyl-2-butenoic acid: Lacks the hydroxyl group, resulting in different chemical properties.
®-2-hydroxy-4-phenyl-butanoic acid: The reduced form of ®-2-hydroxy-4-phenyl-butenoic acid.
Uniqueness
®-2-hydroxy-4-phenyl-butenoic acid is unique due to its specific ® configuration, which imparts distinct chemical and biological properties. Its chiral nature makes it valuable in asymmetric synthesis and as a chiral ligand in catalysis.
属性
分子式 |
C10H10O3 |
|---|---|
分子量 |
178.18 g/mol |
IUPAC 名称 |
(Z)-2-hydroxy-4-phenylbut-2-enoic acid |
InChI |
InChI=1S/C10H10O3/c11-9(10(12)13)7-6-8-4-2-1-3-5-8/h1-5,7,11H,6H2,(H,12,13)/b9-7- |
InChI 键 |
YMLXHBGASXFDIQ-CLFYSBASSA-N |
手性 SMILES |
C1=CC=C(C=C1)C/C=C(/C(=O)O)\O |
规范 SMILES |
C1=CC=C(C=C1)CC=C(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Bromo-6-methyl-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B13131197.png)
